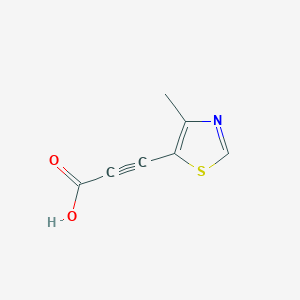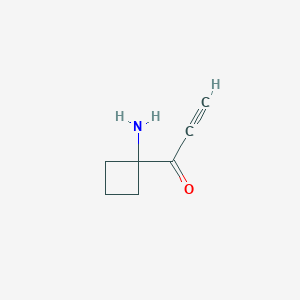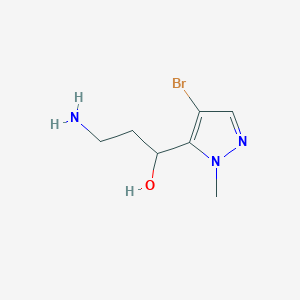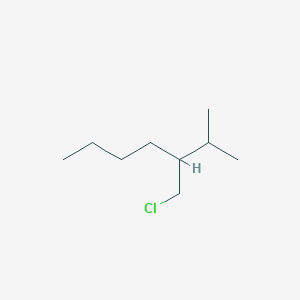
3-(Chloromethyl)-2-methylheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-2-methylheptane is an organic compound characterized by a heptane backbone with a chloromethyl group attached to the third carbon and a methyl group attached to the second carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-methylheptane typically involves the chloromethylation of 2-methylheptane. This can be achieved through the reaction of 2-methylheptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the chloromethylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
化学反应分析
Types of Reactions
3-(Chloromethyl)-2-methylheptane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of amines, ethers, or thioethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of 2-methylheptane.
科学研究应用
3-(Chloromethyl)-2-methylheptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and resins with specific properties.
Environmental Chemistry: Studied for its reactivity and degradation pathways in the environment
作用机制
The mechanism by which 3-(Chloromethyl)-2-methylheptane exerts its effects involves the reactivity of the chloromethyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as substitution or oxidation .
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-benzoyl chloride: Similar in having a chloromethyl group but differs in the aromatic ring structure.
2-Chloromethyl-4-methoxyl-3,5-dimethyl pyridine: Similar in having a chloromethyl group but differs in the pyridine ring structure
Uniqueness
3-(Chloromethyl)-2-methylheptane is unique due to its specific aliphatic structure, which imparts different reactivity and properties compared to aromatic or heterocyclic compounds. Its linear heptane backbone with a chloromethyl group makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C9H19Cl |
|---|---|
分子量 |
162.70 g/mol |
IUPAC 名称 |
3-(chloromethyl)-2-methylheptane |
InChI |
InChI=1S/C9H19Cl/c1-4-5-6-9(7-10)8(2)3/h8-9H,4-7H2,1-3H3 |
InChI 键 |
LOHWIHWDNJCHRJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CCl)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


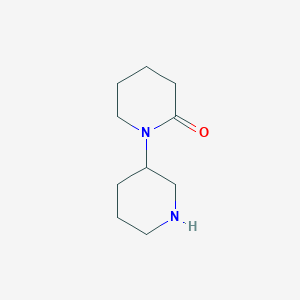
![tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13162876.png)



![(2E)-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13162891.png)

![1-[1-(Methylamino)cyclobutyl]but-3-yn-1-one](/img/structure/B13162920.png)
![2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide](/img/structure/B13162922.png)

